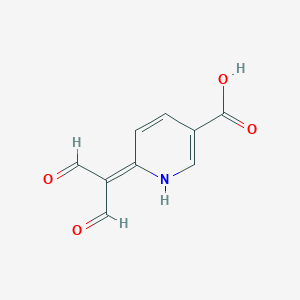
(2,6-Dimethoxy-4-methylphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2,6-Dimethoxy-4-methylphenyl)boronic acid” is a chemical compound with the molecular formula C9H13BO4 . It has a molecular weight of 196.01 . This compound can be used as a reagent in the palladium-catalyzed Suzuki-Miyaura coupling reaction to construct carbon-carbon bonds .
Molecular Structure Analysis
The molecular structure of “(2,6-Dimethoxy-4-methylphenyl)boronic acid” is represented by the SMILES stringOB(O)C(C(OC)=C1)=C(OC)C=C1C . This indicates the presence of boronic acid and methoxy groups attached to a methylphenyl core . Chemical Reactions Analysis
“(2,6-Dimethoxy-4-methylphenyl)boronic acid” can participate in the Suzuki-Miyaura coupling reaction, a type of palladium-catalyzed cross-coupling reaction, to construct carbon-carbon bonds . It can also be involved in the synthesis of 2H-imidazo[1,5-a]pyridin-4-ium bromides, which are utilized as precursors for the preparation of N-heterocyclic carbene ligands .Physical And Chemical Properties Analysis
“(2,6-Dimethoxy-4-methylphenyl)boronic acid” is a solid compound . The exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación
Suzuki-Miyaura Coupling Reaction
“(2,6-Dimethoxy-4-methylphenyl)boronic acid” can be used as a reagent in the palladium-catalyzed Suzuki-Miyaura coupling reaction . This reaction is a type of cross-coupling reaction, used to construct carbon-carbon bonds .
Synthesis of N-Heterocyclic Carbene Ligands
This compound can also be used in the synthesis of 2H-imidazo[1,5-a]pyridin-4-ium bromides . These bromides are utilized as precursors for the preparation of N-heterocyclic carbene ligands . N-heterocyclic carbenes are a class of organic compounds that have a variety of applications in catalysis.
Protodeboronation of Pinacol Boronic Esters
“(2,6-Dimethoxy-4-methylphenyl)boronic acid” can be involved in the protodeboronation of pinacol boronic esters . This process is a part of a formal anti-Markovnikov hydromethylation of alkenes , a valuable but previously unknown transformation .
Formal Total Synthesis of δ-®-Coniceine and Indolizidine 209B
The protodeboronation process mentioned above has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . These are both complex natural products with interesting biological activities.
Formal Anti-Markovnikov Alkene Hydromethylation
Paired with a Matteson–CH2–homologation, the protodeboronation of “(2,6-Dimethoxy-4-methylphenyl)boronic acid” allows for formal anti-Markovnikov alkene hydromethylation . This is a valuable transformation that was previously unknown .
Synthesis of Methoxy Protected (-)-Δ8-THC and Cholesterol
The hydromethylation sequence was applied to methoxy protected (-)-Δ8-THC and cholesterol . This demonstrates the utility of this compound in the synthesis of complex molecules.
Safety and Hazards
Mecanismo De Acción
Biochemical Pathways
Boronic acids are often used in the suzuki-miyaura coupling reaction to construct carbon-carbon bonds , which is a fundamental process in organic synthesis and can affect a wide range of biochemical pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2,6-Dimethoxy-4-methylphenyl)boronic acid Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets
Propiedades
IUPAC Name |
(2,6-dimethoxy-4-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4/c1-6-4-7(13-2)9(10(11)12)8(5-6)14-3/h4-5,11-12H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPCCSCZXRYUAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1OC)C)OC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00596655 |
Source


|
| Record name | (2,6-Dimethoxy-4-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00596655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
176528-19-1 |
Source


|
| Record name | (2,6-Dimethoxy-4-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00596655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B169822.png)
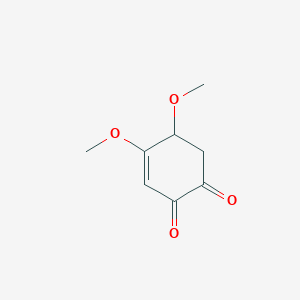

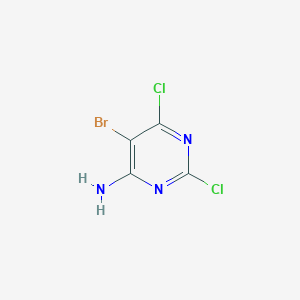

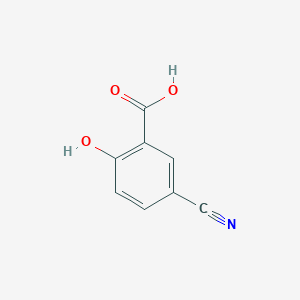

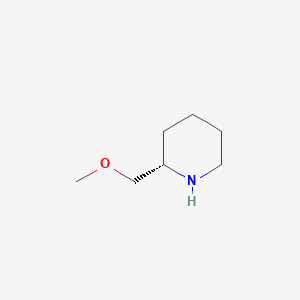
![7-Methyl-1,2-dihydropyrazolo[3,4-f]quinolin-9-one](/img/structure/B169840.png)

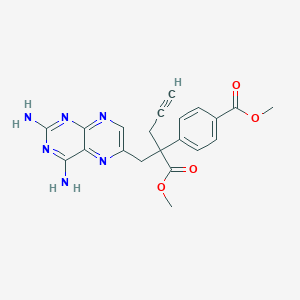
![Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B169846.png)

